N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a tetrahydronaphthalene sulfonamide group
Mechanism of Action
Mode of Action
The presence of a furan ring in the compound suggests potential electrophilic substitution reactions . The thiomorpholinoethyl group may also play a role in binding to biological targets .
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways affected
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s bioavailability, distribution in the body, metabolism, and excretion would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the complexity of the compound’s structure, it is likely to have multiple effects at the molecular and cellular levels. Without specific target identification and understanding of the compound’s mode of action, it is challenging to predict these effects .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound’s efficacy may also be influenced by individual patient factors, including genetic variations, health status, and the presence of other medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl intermediate, which can be synthesized from furfural through a series of reactions including formylation and reduction . The thiomorpholine moiety is introduced via a nucleophilic substitution reaction, where thiomorpholine reacts with an appropriate electrophile . The final step involves the sulfonation of the tetrahydronaphthalene ring, followed by coupling with the previously synthesized intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, thiomorpholine-containing molecules, and sulfonamide-based compounds. Examples include:
- Furan-2-carboxylic acid
- Thiomorpholine-4-carboxamide
- Naphthalene-2-sulfonamide derivatives
Uniqueness
What sets N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-11-25-20)22-9-12-26-13-10-22/h3,6-8,11,14,19,21H,1-2,4-5,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHMBIMDVFIEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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